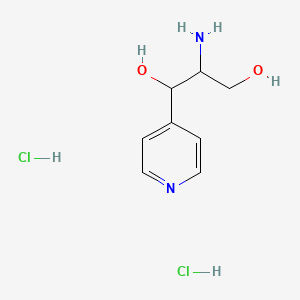
2-アミノ-1-(ピリジン-4-イル)プロパン-1,3-ジオール二塩酸塩
概要
説明
2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O2 and a molecular weight of 241.12 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
科学的研究の応用
2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride has several scientific research applications:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride typically involves the reaction of pyridine derivatives with amino alcohols under controlled conditions. One common method includes the chemo-selective reaction of the amino group with electrophiles to form functional diol intermediates, which are then cyclized to generate the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .
作用機序
The mechanism of action of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
2-Amino-1,3-propane diol: A versatile platform for synthesizing aliphatic cyclic carbonate monomers.
2-Amino-4-methylpyridine: Used in the synthesis of pyridinium derivatives and as a pharmaceutical intermediate.
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Known for its use in pharmaceutical research and as a reference standard.
Uniqueness
Its ability to interact with different molecular targets makes it a valuable compound for research and industrial purposes .
特性
IUPAC Name |
2-amino-1-pyridin-4-ylpropane-1,3-diol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c9-7(5-11)8(12)6-1-3-10-4-2-6;;/h1-4,7-8,11-12H,5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTYEDBPTZIHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(CO)N)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-2-oxo-4-[(5,6,7,8-tetrahydronaphthalen-2-yl)amino]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1383645.png)
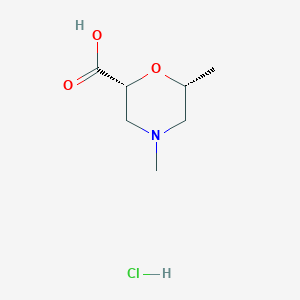

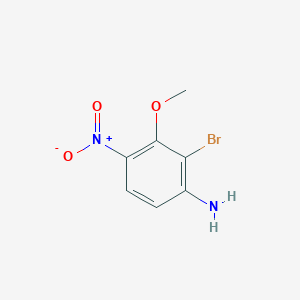
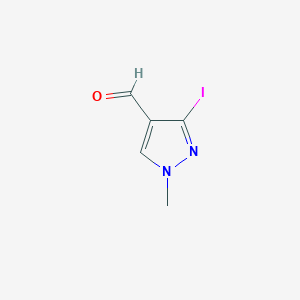

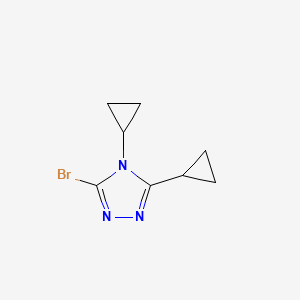
![tert-butyl 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1383657.png)

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383659.png)

![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383664.png)
![tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B1383665.png)
